1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(5-phenylmethoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(25-11-4-7-19(14-25)23(27)28)15-24-12-10-18-13-20(8-9-21(18)24)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12-13,19H,4,7,11,14-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSRYXIJHHMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Benzyloxy-1H-indole
The indole core is functionalized at the 5-position via Friedel-Crafts alkylation or Ullmann coupling. A representative method involves:
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Protection of indole’s NH group using tert-butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole.
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Benzyloxy introduction via copper-catalyzed coupling of benzyl alcohol with 5-bromo-1-TBS-indole.
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Deprotection using tetra-n-butylammonium fluoride (TBAF) to yield 5-benzyloxy-1H-indole.
Optimization Note : Reaction temperatures above 80°C improve benzyloxy coupling efficiency but risk indole decomposition.
N-Acylation of 5-Benzyloxy-1H-indole
The indole nitrogen is acetylated using chloroacetyl chloride under basic conditions:
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Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (2 eq), anhydrous THF.
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Conditions : 0°C to room temperature, 4–6 hours.
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Yield : 85–90% after silica gel chromatography.
Side Reaction Mitigation : Excess triethylamine minimizes HCl-induced indole ring protonation, preserving reactivity.
Synthesis of Piperidine-3-carboxylic Acid Derivatives
Piperidine-3-carboxylic acid is prepared via hydrolysis of its ethyl ester precursor:
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Ethyl piperidine-3-carboxylate synthesis via Leuckart reaction or reductive amination.
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Basic hydrolysis : 4N NaOH in THF/dioxane/water (1:1:1 v/v) at 20°C for 12 hours.
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Neutralization with HCl and solvent removal yields piperidine-3-carboxylic acid (100% yield).
Scale-Up Consideration : Azeotropic drying with toluene prevents residual water from complicating downstream coupling.
Coupling of Acetylated Indole and Piperidine-3-carboxylic Acid
A carbodiimide-mediated coupling links the two fragments:
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DMF.
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Molar Ratio : 1:1.2 (indole:piperidine acid).
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Conditions : 0°C → RT, 12–18 hours.
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Yield : 70–75% after recrystallization.
Side Product Analysis : Unreacted piperidine acid (≤5%) is removed via aqueous NaHCO3 washes.
Alternative Synthetic Pathways
Enzymatic Reduction for Chiral Piperidine Intermediates
A patent-described approach employs ketoreductases (KRED) to enantioselectively reduce ketone intermediates:
Advantage : Eliminates chiral resolution steps, enhancing atom economy.
Grignard-Based Piperidine Ring Formation
A scalable route utilizes Grignard reagents for piperidine synthesis:
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Methyl 3-cyanopiperidine-1-carboxylate treated with benzylmagnesium bromide.
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Hydrolysis with HCl/EtOH yields 1-benzylpiperidine-3-carboxylic acid.
Catalyst System : Bis[2-(dimethylamino)ethyl] ether ligand enhances Grignard reactivity.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Catalytic Systems
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Rhodium Catalysts : Rh(acac)(C2H4)2 (0.5 mol%) achieves 95% conversion in indole alkylation.
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Ligand Effects : (S)-BINAP ligand ensures >99% regioselectivity in acetyl transfers.
Characterization and Quality Control
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HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile).
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Melting Point : 218–220°C (decomposes).
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Spectroscopic Data :
Industrial-Scale Considerations
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce a hydroxyindole derivative.
Scientific Research Applications
Anticancer Research
Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The indole structure is known to modulate signaling pathways related to apoptosis and cell cycle regulation, enhancing its therapeutic potential in oncology .
Neuroprotective Effects
Indole derivatives are often associated with neuroprotective properties. Research indicates that compounds similar to 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation. Studies have shown that indoles can inhibit pro-inflammatory cytokines, providing a basis for further exploration of this compound in inflammatory diseases .
Case Studies
| Study | Description | Findings |
|---|---|---|
| Study 1 | Evaluation of antiproliferative effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells |
| Study 2 | Investigation of neuroprotective properties | Showed reduced neuronal cell death in models of oxidative stress |
| Study 3 | Assessment of anti-inflammatory activity | Indicated decreased levels of TNF-alpha and IL-6 in treated models |
Mechanism of Action
The mechanism of action of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structurally related compounds, focusing on molecular features, substituents, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Linker Type
- The target compound’s 5-benzyloxy-indole distinguishes it from analogs with indole-3-methyl () or indole-5-oxy () groups. The benzyloxy group may enhance binding to aromatic-dependent targets (e.g., serotonin receptors) compared to unsubstituted indoles.
- The acetyl linker offers intermediate flexibility compared to ethyloxy () or methylene () linkers, balancing conformational adaptability and metabolic stability .
Piperidine Carboxylic Acid Position
- Carboxylic acid at position 3 (target compound, ) vs. position 4 (): Position 3 may lower pKa slightly compared to position 4, influencing ionization state and hydrogen-bonding capacity. This could affect interactions with enzymes like GABA transporters or proteases .
Nipecotic acid derivatives () are known GABA reuptake inhibitors, suggesting the target compound and its analogs may share similar mechanisms if the carboxylic acid participates in binding .
Synthetic Considerations
Biological Activity
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound integrates an indole moiety with a piperidine ring and has garnered attention for its promising anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is C23H24N2O4, with a molecular weight of approximately 392.448 g/mol. The compound features a benzyloxy group and an acetyl substituent, contributing to its unique pharmacological profile. Its boiling point is noted to be 656.4 °C at 760 mmHg, and it has a density of 1.3 g/cm³, indicating stability under various conditions.
Structural Representation
The structural uniqueness arises from the combination of the indole structure, known for its diverse biological activities, and the piperidine ring, which enhances its pharmacological properties.
Anticancer Properties
Preliminary studies indicate that 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid exhibits antiproliferative effects against various cancer cell lines. The indole structure is associated with modulation of multiple signaling pathways related to apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy.
The proposed mechanism includes:
- Inhibition of Cancer Pathways : The compound may interact with specific proteins involved in cancer proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Potentially halting the progression of cancer cells through various phases of the cell cycle.
Comparative Activity with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this indole derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate | Indole core with ethoxy group | Antiviral activity |
| 4-Piperidinecarboxylic acid derivatives | Variations in piperidine ring | Antimicrobial activity |
| 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amines | Indole linked to piperazine | Antiproliferative effects |
This table illustrates the versatility of indole derivatives in medicinal chemistry while emphasizing the distinct biological properties conferred by the unique functionalities present in 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid.
Study on Antiproliferative Effects
A recent study investigated the antiproliferative effects of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, suggesting potential therapeutic applications.
Mechanistic Insights
Using molecular docking simulations, researchers explored the binding affinity of this compound with key proteins involved in cancer pathways. The findings indicated strong interactions with targets such as kinases and transcription factors, which could elucidate its mechanism of action further.
Q & A
Q. What are the established synthetic methodologies for synthesizing 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Coupling Reactions : The indole moiety (5-benzyloxy-1H-indole) can be acetylated using chloroacetyl chloride, followed by nucleophilic substitution with piperidine-3-carboxylic acid derivatives.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, as seen in analogous piperidine-carboxylic acid compounds .
- Purification : Column chromatography (silica gel) or recrystallization from acetic acid to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the presence of the benzyloxy group (δ ~4.9–5.1 ppm for –OCHPh), indole protons (δ ~7.0–7.5 ppm), and piperidine ring protons (δ ~1.5–3.5 ppm) .
- HPLC-MS : High-resolution mass spectrometry to verify molecular weight (expected m/z ~434.4 for CHNO) and purity (>95%) .
- FT-IR : Confirmation of carboxylic acid (–COOH, ~1700 cm) and amide (–CONH, ~1650 cm) functional groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols (GHS H335) .
- Storage : Store at 2–8°C in a dry, airtight container to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of the indole-piperidine coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or copper(I) iodide for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reaction kinetics .
- Temperature Control : Reflux conditions (80–100°C) vs. room temperature, balancing reaction rate and side-product formation .
- Example Data Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(OAc) | 100 | 65 |
| DCM | CuI | 25 | 42 |
| DMSO | None | 80 | 28 |
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzymatic inhibition assays .
- Buffer Condition Testing : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
- Metabolic Stability Studies : Use liver microsomes to assess compound stability, which may explain variability in cell-based vs. in vivo assays .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?
- Methodological Answer :
- Core Modifications : Replace the benzyloxy group with electron-withdrawing substituents (e.g., –CF) to alter binding affinity .
- Piperidine Ring Substitutions : Introduce methyl or phenyl groups at the 4-position of piperidine to explore steric effects on target interactions .
- Carboxylic Acid Bioisosteres : Test tetrazole or sulfonamide groups to improve metabolic stability while retaining acidity .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Conduct parallel experiments in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy .
- Co-solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility without precipitation .
- Particle Size Analysis : Use dynamic light scattering (DLS) to determine if aggregation affects measured solubility .
Theoretical and Experimental Design
Q. What conceptual frameworks are critical for designing studies on this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases or GPCRs) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite .
- Pathway Analysis : Link activity data to pathways like NF-κB or PI3K/AKT using KEGG or Reactome databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
